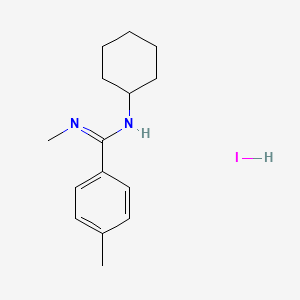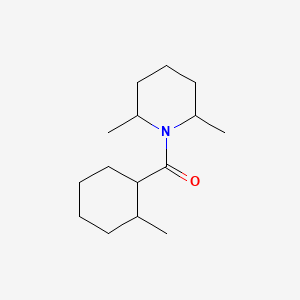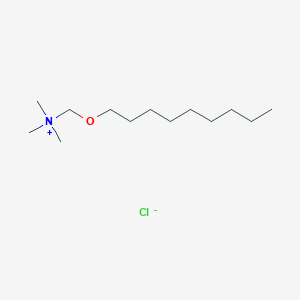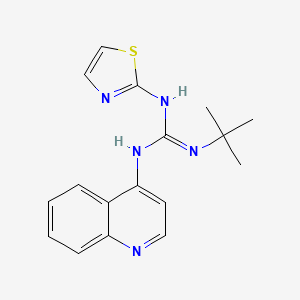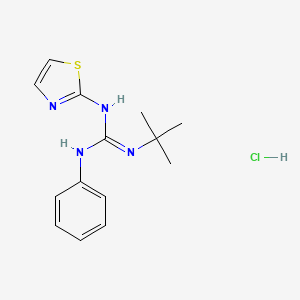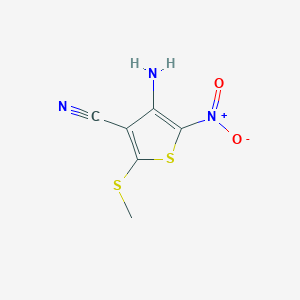![molecular formula C13H14N2O B14458485 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 73554-47-9](/img/structure/B14458485.png)
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one can be achieved through several methods. One common approach involves the bicyclization of m-phenylenebishydrazone of ethyl pyruvate in polyphosphates through the Fischer reaction, which simultaneously forms two pyrrole rings . Another method involves attaching a pyrrole ring to an indoline molecule . These methods have been optimized to increase the yields of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient condensing agents, such as ethyl esters of polyphosphoric acid (EEPPA), has been shown to be effective in the bicyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly hyaluronidase inhibitors.
Industry: Used in the development of new materials and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a hyaluronidase inhibitor, it binds to the enzyme’s active site, preventing it from breaking down hyaluronan . This inhibition can reduce the spread of cancer cells and bacterial infections. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Aminomethyl)indole: Another indole derivative with similar biological activities.
Pyrroloindoles: A class of compounds with similar structural features and biological activities.
Uniqueness
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its ability to inhibit hyaluronidase and other enzymes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
73554-47-9 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
10-(aminomethyl)-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
InChI |
InChI=1S/C13H14N2O/c14-8-10-9-4-1-2-5-11(9)15-12(10)6-3-7-13(15)16/h1-2,4-5H,3,6-8,14H2 |
InChI-Schlüssel |
IGBJKZXWNRIPHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

